6-Methyldec-4-EN-2-one
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Overview
Description
6-Methyldec-4-EN-2-one is an organic compound with the molecular formula C11H20O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond (alkene) and a methyl group attached to the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyldec-4-EN-2-one can be achieved through various organic reactions. One common method involves the aldol condensation of 6-methyl-4-decenal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at room temperature. The product is then purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-methyl-4-decenal followed by oxidation. This process utilizes catalysts such as palladium on carbon (Pd/C) for hydrogenation and chromium trioxide (CrO3) for oxidation. The large-scale production ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyldec-4-EN-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products
Oxidation: 6-Methyldecanoic acid.
Reduction: 6-Methyldec-4-en-2-ol.
Substitution: 6-Methyl-4,5-dihalodecane.
Scientific Research Applications
6-Methyldec-4-EN-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 6-Methyldec-4-EN-2-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond allows for interactions with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-decenal: A precursor in the synthesis of 6-Methyldec-4-EN-2-one.
6-Methyldecanoic acid: An oxidation product of this compound.
6-Methyldec-4-en-2-ol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a ketone functional group and an alkene, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Properties
CAS No. |
88691-54-7 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
6-methyldec-4-en-2-one |
InChI |
InChI=1S/C11H20O/c1-4-5-7-10(2)8-6-9-11(3)12/h6,8,10H,4-5,7,9H2,1-3H3 |
InChI Key |
ABYUMJDTUAIERY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C=CCC(=O)C |
Origin of Product |
United States |
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